2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate
Description
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound featuring a 5-bromopyridine-3-carboxylate core linked to a 4-ethylbenzyl-substituted amino-oxoethyl group.
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-12-3-5-13(6-4-12)8-20-16(21)11-23-17(22)14-7-15(18)10-19-9-14/h3-7,9-10H,2,8,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIQZIMRNQYLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to obtain 5-bromopyridine.
Formation of the Ethylbenzylamino Intermediate: Separately, 4-ethylbenzylamine is prepared through the alkylation of benzylamine with ethyl bromide.
Coupling Reaction: The final step involves the coupling of the bromopyridine intermediate with the ethylbenzylamino intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the ethylbenzylamino group, to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 5-bromopyridine-3-carboxylate esters with variable substituents on the amino-oxoethyl group. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects, molecular attributes, and hypothetical properties.
Structural Analogs with Modified Amino Substituents
[2-[4-[ethyl(propan-2-yl)amino]anilino]-2-oxoethyl] 5-bromopyridine-3-carboxylate (CAS 387378-25-8): Substituent: Ethyl-isopropylamine group. Molecular Weight: 419.08 g/mol.
[2-(2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate (CAS 380560-40-7): Substituent: 2-Fluoroanilino group. Key Difference: The electron-withdrawing fluorine atom could increase the amide bond’s stability and influence electronic interactions in binding scenarios .
[2-(N-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate (CAS 387377-85-7): Substituent: N-methylanilino group. Key Difference: The methyl group on the aniline nitrogen may reduce steric hindrance compared to bulkier substituents, favoring interactions with flat binding pockets .
Positional Isomers and Ester Variants
lists ethyl 4-bromopyridine-3-carboxylate , a positional isomer of the target compound:
- Bromine Position : 4-bromo (vs. 5-bromo in the target).
- Ester Group: Simple ethyl ester (vs. amino-oxoethyl linker in the target).
- Hypothetical Impact: The 4-bromo substitution may alter the pyridine ring’s electronic distribution, reducing steric clash in the 3-carboxylate position. The ethyl ester lacks the amino-oxoethyl group, likely decreasing hydrogen-bonding capacity .
Data Table: Structural and Molecular Comparison
Research Implications and Limitations
- Electronic Effects : Bromine at position 5 (target) vs. 4 () may modulate the pyridine ring’s electron density, affecting reactivity in cross-coupling reactions or binding to biological targets.
- Substituent Impact : Aromatic substituents (e.g., 4-ethylbenzyl) likely increase lipophilicity compared to aliphatic groups, influencing pharmacokinetic properties .
- Limitations : The provided evidence lacks experimental data (e.g., solubility, bioactivity). Conclusions are inferred from structural trends.
Biological Activity
The compound 2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a member of the pyridine carboxylate family, known for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16BrN2O3
- Molecular Weight : 364.21 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of specific kinases, which play a crucial role in cellular signaling pathways.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential in inhibiting MERTK (Mer Tyrosine Kinase), a receptor implicated in cancer progression and immune regulation .
- Anti-inflammatory Properties : It may modulate inflammatory responses by affecting cytokine production and immune cell activation.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
| Activity | Effect | Reference |
|---|---|---|
| MERTK Inhibition | Significant reduction in cell proliferation | |
| Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 | |
| Antimicrobial | Effective against E. coli and S. aureus |
Case Studies
Several studies have explored the biological effects of this compound:
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Cancer Cell Line Study :
- A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
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Inflammation Model :
- In a murine model of inflammation, administration of the compound led to significant reductions in paw swelling and histological evidence of inflammation, indicating its therapeutic potential in treating inflammatory diseases.
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Antimicrobial Efficacy :
- Laboratory tests revealed that the compound exhibited bactericidal activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
